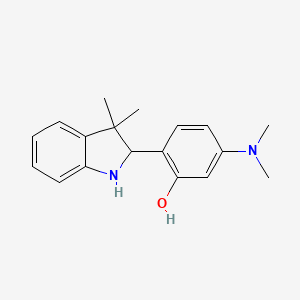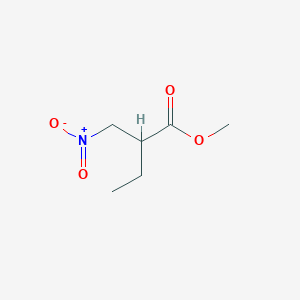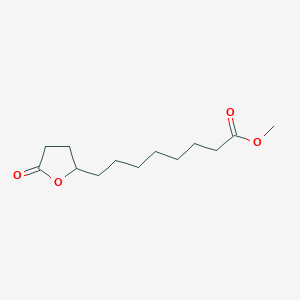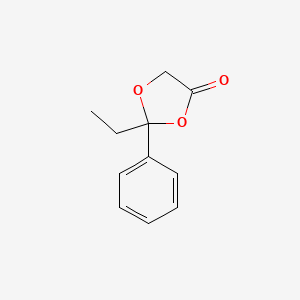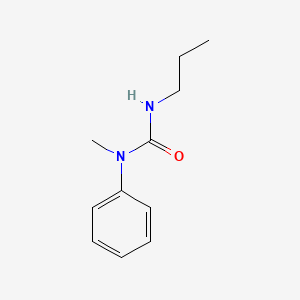
N-Methyl-N-phenyl-N'-propylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenyl-N’-propylurea is an organic compound with the molecular formula C11H16N2O It belongs to the class of N-substituted ureas, which are known for their diverse chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-phenyl-N’-propylurea can be synthesized through the nucleophilic addition of amines to isocyanates. One common method involves the reaction of N-methyl-N-phenylamine with propyl isocyanate under mild conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of N-substituted ureas, including N-Methyl-N-phenyl-N’-propylurea, often involves the use of phosgene as a reagent. The reaction of N-methyl-N-phenylamine with phosgene produces the corresponding isocyanate intermediate, which then reacts with propylamine to form the desired urea derivative . This method, while efficient, requires careful handling of phosgene due to its toxicity.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-phenyl-N’-propylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the urea group to amines.
Substitution: The phenyl and propyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .
Aplicaciones Científicas De Investigación
N-Methyl-N-phenyl-N’-propylurea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-phenyl-N’-propylurea involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may interfere with protein synthesis or cell signaling pathways, resulting in antimicrobial or anticancer activity .
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-phenylurea: Similar structure but lacks the propyl group.
N-Phenyl-N’-propylurea: Similar structure but lacks the methyl group.
N-Methyl-N’-propylurea: Similar structure but lacks the phenyl group.
Uniqueness
N-Methyl-N-phenyl-N’-propylurea is unique due to the presence of both methyl and propyl groups attached to the urea core. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Número CAS |
63098-94-2 |
|---|---|
Fórmula molecular |
C11H16N2O |
Peso molecular |
192.26 g/mol |
Nombre IUPAC |
1-methyl-1-phenyl-3-propylurea |
InChI |
InChI=1S/C11H16N2O/c1-3-9-12-11(14)13(2)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3,(H,12,14) |
Clave InChI |
NGOIMSHGDCPKRL-UHFFFAOYSA-N |
SMILES canónico |
CCCNC(=O)N(C)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


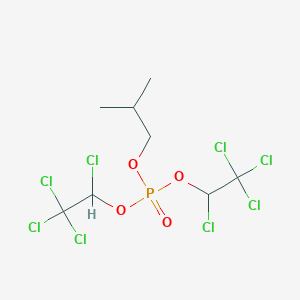

![2-[4-(2-Methylpropoxy)phenyl]acetamide;hydrochloride](/img/structure/B14496180.png)
![3-Methyl-1,4-diphenyl-4,5-dihydro-1H-thieno[2,3-c]pyrazole](/img/structure/B14496183.png)
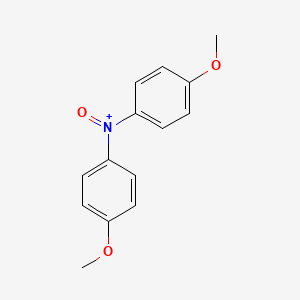
![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
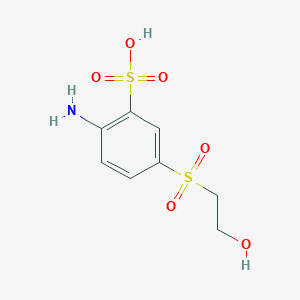
![6-[(4-Oxohexyl)oxy]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B14496219.png)
